molecular formula C18H19N3O3S B2910752 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851987-17-2

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2910752
CAS No.: 851987-17-2
M. Wt: 357.43
InChI Key: CETSVDCEUYHPNK-UHFFFAOYSA-N
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Description

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a synthetic hydrazide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, and a 3,5-dimethoxybenzohydrazide moiety. The hydrazide functional group enhances metal-binding capacity, making it suitable for applications in catalysis or bioinorganic chemistry .

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)25-18(19-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSVDCEUYHPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 3,5-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (Compound 13)

  • Structure: Shares the 3,5-dimethoxybenzohydrazide group but replaces the benzothiazole moiety with a naphthoquinone ring.
  • Activity: Demonstrated potent antitrypanosomal activity (IC50 = 1.83 µM against Trypanosoma cruzi) and selectivity (SI = 95.28 in LLC-MK2 cells) .
  • Key Difference: The naphthoquinone group enhances redox activity, contributing to its antiparasitic efficacy, whereas the benzothiazole in the target compound may improve membrane permeability due to lipophilicity.

N’-((E)-2,4-Dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-3,5-dimethoxybenzohydrazide (Compound 6h)

  • Structure : Contains a resveratrol-inspired styryl group and a dihydroxybenzylidene substituent.
  • Physicochemical Properties : Melting point 210–212°C; NMR data show distinct aromatic proton shifts due to conjugation with the styryl group .
  • Activity: Exhibited moderate cytotoxicity against SW480/SW620 colorectal cancer cells but lower selectivity compared to the naphthoquinone hybrid .

Benzothiazole-Containing Analogues

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Structure : Replaces the hydrazide group with an amide linkage.
  • Properties : Molecular weight 314.36 g/mol; higher hydrophobicity due to the absence of a polar hydrazine group .
  • Applications : Amide derivatives are often explored for kinase inhibition or as fluorescent probes, contrasting with hydrazides’ metal-chelating roles .

4-Pyridinium-1,4-DHPs (Compounds 6a–l)

  • Structure : Benzothiazole-free dihydropyridines with thiosemicarbazide side chains.
  • Activity : Compounds 6j and 6l showed IC50 values of 56–74 µM against MCF-7 and HeLa cells, suggesting that benzothiazole incorporation could enhance potency .

Research Implications and Gaps

  • Biological Screening: No direct cytotoxicity or antiparasitic data are available for the target compound. Prioritizing assays against Trypanosoma cruzi or cancer cell lines (e.g., SW480) is recommended, given the efficacy of structural analogues .
  • Structure-Activity Relationships (SAR) : The 4,6-dimethyl substitution on benzothiazole may sterically hinder interactions with biological targets compared to unsubstituted benzothiazoles, necessitating conformational studies .

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4O3S
  • SMILES : CC1=C(SC(=N)N1)C(=O)N(C2=C(C(=C(C=C2)OC)OC)OC)C(=O)N

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. This compound has been evaluated for its ability to inhibit the proliferation of cancer cells.

Case Study : In vitro assays were conducted on various human cancer cell lines, including lung cancer cells A549 and HCC827. The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
A5492.12
HCC8275.13
NCI-H3580.85

These results suggest that this compound may serve as a promising candidate for further development in cancer therapy due to its selective toxicity towards tumor cells while sparing normal cells .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The evaluation included both Gram-positive and Gram-negative bacteria:

BacteriaActivity Observed
Staphylococcus aureusPositive
Escherichia coliModerate

The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Results indicated that the compound demonstrated effective inhibition of bacterial growth, making it a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve interaction with DNA. Studies suggest that similar benzothiazole compounds can intercalate into DNA or bind to the minor groove of DNA molecules. This binding can disrupt essential cellular processes such as replication and transcription .

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